Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate , also known by its IUPAC name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate , is a chemical compound with the molecular formula C₁₁H₂₅N₃O₂ . It falls within the class of piperidine derivatives and contains a tert-butyl group, an aminoethyl group, and a carboxylate moiety. The compound is synthesized for various applications, including pharmaceutical research and organic synthesis .
Synthesis Analysis
The synthesis of Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate involves the reaction of 4-(2-aminoethyl)piperidine with tert-butyl chloroformate . The aminoethyl group reacts with the chloroformate, resulting in the formation of the tert-butyl ester. The overall process ensures the protection of the amino group while introducing the tert-butyl moiety. The reaction typically occurs under anhydrous conditions and requires careful handling of reagents .
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with an ethyl group at position 4 and a tert-butyl ester at position 1. The aminoethyl group is attached to the nitrogen atom of the piperidine ring. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The molecular weight of Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate is approximately 229.32 g/mol .
Chemical Reactions Analysis
Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate can participate in various chemical reactions, including amidation, hydrolysis, and nucleophilic substitution. Its tert-butyl ester group can be selectively cleaved under specific conditions, allowing access to the free carboxylic acid or other derivatives. Researchers often utilize this compound as a building block in the synthesis of more complex molecules .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific mechanism of action for Tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate depends on its intended application. In pharmaceutical research, it may serve as a precursor for drug candidates targeting specific receptors or enzymes. Further studies are needed to elucidate its precise biological interactions and therapeutic potential .
Safety and Hazards
Future Directions
Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets and assessing its safety profile will contribute to its broader utilization in drug discovery and chemical synthesis .
properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-ethylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-5-14(6-9-15)7-10-16(11-8-14)12(17)18-13(2,3)4/h5-11,15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXQWBIYMBLPPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165569 | |
Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211524-35-4 | |
Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211524-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2-aminoethyl)-4-ethyl-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501165569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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